2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline
Description
This compound belongs to the 1,2,3,4-tetrahydroisoquinoline class, characterized by a bicyclic core structure modified with diverse substituents to enhance pharmacological properties. Its key structural features include:
- 6,7-Dimethoxy groups: Electron-donating substituents common in bioactive alkaloids, influencing electronic properties and receptor binding .
- [3-(Trifluoromethyl)phenoxy]methyl: A phenoxy ether linkage with a trifluoromethyl group, contributing to steric bulk, electron-withdrawing effects, and resistance to oxidative metabolism .
Properties
IUPAC Name |
1-adamantyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3NO4/c1-36-26-11-21-6-7-34(28(35)29-14-18-8-19(15-29)10-20(9-18)16-29)25(24(21)13-27(26)37-2)17-38-23-5-3-4-22(12-23)30(31,32)33/h3-5,11-13,18-20,25H,6-10,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEHOIHPONLGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C34CC5CC(C3)CC(C5)C4)COC6=CC=CC(=C6)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane core can be functionalized through various reactions, such as Friedel-Crafts acylation, to introduce the carbonyl group. The tetrahydroisoquinoline moiety can be synthesized via the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Implications
The table below compares the target compound with analogous derivatives:
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound would exhibit moderate similarity to V015-0850 (shared adamantane and dimethoxy groups) but lower similarity to trimethoxyphenyl derivatives due to divergent substituents . The trifluoromethylphenoxy group introduces unique pharmacophoric features distinct from ethyl-linked analogs.
Bioactivity and Pharmacological Inferences
- Adamantane-Containing Derivatives : Compounds like V015-0850 () are often screened for CNS activity due to adamantane’s historical use in antiviral and Parkinson’s therapies .
- Trifluoromethyl Effects: The 3-(trifluoromethyl)phenoxy group may enhance binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs) compared to methoxy or ethyl-linked derivatives .
- Methoxy Group Synergy: The 6,7-dimethoxy pattern is conserved in many bioactive tetrahydroisoquinolines, suggesting shared mechanisms such as intercalation or receptor modulation .
Biological Activity
The compound 2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C22H24F3N1O4
- Molecular Weight : 415.43 g/mol
Research indicates that the compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in tumor progression. One notable mechanism involves the inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1) , which plays a crucial role in DNA repair processes. Inhibiting TDP1 can enhance the effectiveness of existing antitumor therapies by increasing cellular sensitivity to chemotherapeutic agents such as topotecan .
In Vitro Antiproliferative Activity
The antiproliferative effects of the compound were evaluated against various human cancer cell lines using the MTT assay. The results are summarized in Table 1 below:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HeLa (Cervical) | < 10 | Potent |
| MCF-7 (Breast) | < 10 | Potent |
| HCT-116 (Colon) | 10 - 25 | Moderate |
| HepG-2 (Liver) | 10 - 25 | Moderate |
| PC-3 (Prostate) | > 25 | Weak |
These findings indicate that the compound exhibits significant cytotoxicity against cervical and breast cancer cell lines while showing moderate activity against colorectal and liver cancer cells. Its efficacy was notably lower against prostate cancer cells .
Case Studies and Research Findings
A recent study investigated the synergistic effects of this compound when combined with topotecan. The results demonstrated that the addition of the adamantane derivative significantly reduced the effective concentration of topotecan required to achieve cytotoxicity in HeLa cells. This suggests that the compound not only acts independently but may also enhance the efficacy of other chemotherapeutic agents through synergistic interactions .
Furthermore, molecular docking studies have shown that the compound binds effectively to the TDP1 enzyme's active site, indicating a potential mechanism for its inhibitory action. The binding affinity scores suggest that structural modifications could further enhance its potency against TDP1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
